月桂酰麦芽糖新戊二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

月桂基麦芽糖新戊二醇是一种在膜蛋白生物化学领域引起广泛关注的洗涤剂。 它以其有效溶解和稳定膜蛋白的能力而闻名,使其成为研究这些蛋白的结构和功能的有力工具 .

科学研究应用

月桂基麦芽糖新戊二醇在科学研究中有着广泛的应用。在化学领域,它用于溶解和稳定膜蛋白,便于其结构和功能研究。在生物学领域,它用于膜蛋白的提取和纯化,这对理解细胞过程和信号通路至关重要。在医学领域,月桂基麦芽糖新戊二醇用于开发针对膜蛋白的药物,这些蛋白与包括癌症和神经退行性疾病在内的各种疾病有关。 在工业领域,由于其优异的溶解性能,它被用于洗涤剂和清洁剂的配方中 .

作用机制

月桂基麦芽糖新戊二醇的作用机制与其与膜蛋白疏水区域相互作用的能力有关,从而使它们溶解在水溶液中。这种相互作用是由月桂基麦芽糖新戊二醇的疏水链促进的,这些链插入膜的脂质双层中,破坏膜结构并允许提取膜蛋白。 月桂基麦芽糖新戊二醇的亲水麦芽糖基团稳定了溶液中的溶解蛋白,防止其聚集和变性 .

生化分析

Biochemical Properties

Lauryl Maltose Neopentyl Glycol plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins . It interacts with various biomolecules, including enzymes and proteins, to enhance their stability . For instance, it has been shown to improve the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes .

Cellular Effects

The effects of Lauryl Maltose Neopentyl Glycol on cells and cellular processes are primarily related to its ability to solubilize and stabilize membrane proteins . By extracting integral membrane proteins from membranes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lauryl Maltose Neopentyl Glycol involves its interaction with biomolecules and its impact on their stability . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Lauryl Maltose Neopentyl Glycol has been shown to maintain the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . It has also been found to be more effective than other detergents at preserving protein integrity in the long term .

Metabolic Pathways

The specific metabolic pathways that Lauryl Maltose Neopentyl Glycol is involved in are not well-defined. It is known to play a role in the solubilization and stabilization of membrane proteins, suggesting that it may interact with enzymes or cofactors involved in these processes .

Transport and Distribution

Lauryl Maltose Neopentyl Glycol is known to solubilize and stabilize membrane proteins, suggesting that it may be transported and distributed within cells and tissues in association with these proteins . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not well-defined.

Subcellular Localization

The subcellular localization of Lauryl Maltose Neopentyl Glycol is not well-defined. Given its role in solubilizing and stabilizing membrane proteins, it is likely to be found in association with these proteins within the cell .

准备方法

月桂基麦芽糖新戊二醇通过一系列化学反应合成,这些反应涉及月桂基麦芽糖与新戊二醇的偶联。合成路线通常涉及使用保护基团以确保官能团的选择性反应。 总的合成收率在 70%–80% 的范围内,表明合成方案的高效性 . 月桂基麦芽糖新戊二醇的工业生产方法涉及使用类似反应条件的大规模合成,并仔细控制反应参数以确保最终产物的纯度和产量 .

化学反应分析

月桂基麦芽糖新戊二醇经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,月桂基麦芽糖新戊二醇的氧化可以导致相应的醛或羧酸的形成 .

相似化合物的比较

月桂基麦芽糖新戊二醇通常与其他洗涤剂(如辛基葡糖苷新戊二醇和糖二皂苷)进行比较。虽然所有这些洗涤剂都用于膜蛋白的溶解,但月桂基麦芽糖新戊二醇在其为溶解蛋白提供高稳定性的能力方面是独一无二的,使其特别适用于结构研究。 类似的化合物包括辛基葡糖苷新戊二醇和糖二皂苷,它们也具有疏水和亲水区域,但在化学结构和溶解性能方面有所不同 .

属性

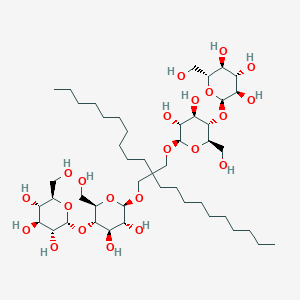

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADJBYLAYPCCOO-VWHTXWAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)

![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)